molecular formula C26H25Cl2N5O B1577637 TG100435

TG100435

Cat. No.: B1577637
M. Wt: 494.42
Attention: For research use only. Not for human or veterinary use.
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Description

TG100435 is a novel, multitargeted, and orally active protein tyrosine kinase inhibitor with potent activity against a range of kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (K i ) ranging from 13 to 64 nM . A key feature of its mechanism of action is its rapid metabolism into a more potent active metabolite, TG100855, which is an N-oxide derivative . This metabolite is 2 to 9 times more potent than the parent compound and is primarily formed by flavin-containing monooxygenases (FMOs) . After oral administration, significant conversion to TG100855 is observed, leading to systemic exposure of the active metabolite that exceeds that of this compound itself in preclinical models, thereby substantially increasing overall tyrosine kinase inhibition in vivo . Pharmacokinetic studies have shown that this compound has moderate to high oral bioavailability in animal models (e.g., 74% in mice) . Furthermore, research has demonstrated that the oral bioavailability of this compound can be improved through formulation with specific phospholipid-based delivery systems . Given its potent inhibitory profile and pharmacokinetic properties, this compound serves as a valuable tool compound for researching signaling pathways in diseases such as cancer. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C26H25Cl2N5O

Molecular Weight

494.42

IUPAC Name

7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine

SMILES

CC1=C2N=C(NC3=CC=C(OCCN4CCCC4)C=C3)N=NC2=CC(C5=C(Cl)C=CC=C5Cl)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TG100435;  TG 100435;  TG100435 .

Origin of Product

United States

Molecular Target Identification and Inhibitory Profile of Tg100435

Characterization of Primary Kinase Targets

The primary kinase targets identified for TG100435 include several non-receptor tyrosine kinases belonging to the Src family, as well as a receptor tyrosine kinase, EphB4. researchgate.netnih.gov

Src Family Kinases (SFKs): Src, Lyn, Abl, Yes, Lck

This compound demonstrates inhibitory activity against multiple members of the Src family kinases, including Src, Lyn, Yes, and Lck. researchgate.netnih.gov It also targets Abl, which is sometimes considered alongside SFKs due to structural and functional similarities, particularly in the context of inhibitors that target the ATP-binding site. researchgate.netresearchgate.net These kinases are involved in a wide range of cellular processes, including growth, proliferation, differentiation, and survival. nih.gov

EphB4 Receptor Tyrosine Kinase

In addition to SFKs, this compound also targets the EphB4 receptor tyrosine kinase. researchgate.netnih.gov EphB4 is a member of the Eph receptor family, which plays crucial roles in cell-cell communication, tissue development, and angiogenesis. scbt.com Inhibition of EphB4 can impact processes such as cell adhesion, migration, and vascular remodeling. scbt.com

Comparative Analysis of Inhibitory Potency Across Target Kinases

Studies have determined the inhibitory potency of this compound against its primary kinase targets using inhibition constants (Kᵢ). The Kᵢ values for this compound against Src, Lyn, Abl, Yes, Lck, and EphB4 have been reported to range from 13 to 64 nM. researchgate.netnih.govresearchgate.netresearchgate.netnih.gov This range indicates potent inhibition across this panel of kinases.

To illustrate the comparative potency, the reported Kᵢ values are presented in the table below:

Table 1: Inhibitory Potency (Kᵢ) of this compound Against Key Kinases

KinaseKᵢ (nM)
Src13 - 64
Lyn13 - 64
Abl13 - 64
Yes13 - 64
Lck13 - 64
EphB413 - 64

Research indicates that this compound exhibits good selectivity towards these target kinases compared to other tyrosine kinases like VEGFR, PDGFR, and FGF receptors. researchgate.net

Mechanisms of Kinase Binding and Inhibition

Understanding the mechanism by which this compound inhibits its target kinases is crucial for elucidating its biological effects.

ATP-Competitive Binding Modes

This compound is described as a protein tyrosine kinase inhibitor. nih.govsmolecule.comresearchgate.netresearchgate.net Many small molecule kinase inhibitors, particularly those targeting tyrosine kinases, function by binding competitively to the ATP-binding site of the enzyme. mdpi.comcarnabio.com This prevents ATP from binding, thereby blocking the phosphorylation of substrate proteins. This compound's mechanism involves competitive binding to the ATP-binding site of tyrosine kinases. This mode of inhibition is common among inhibitors targeting the active conformation of kinases (Type I inhibitors). mdpi.com

Allosteric Modulation (if applicable)

While the primary described mechanism of this compound is ATP-competitive binding , some kinase inhibitors can also exert their effects through allosteric modulation, binding to a site distinct from the ATP-binding pocket and inducing conformational changes that affect kinase activity. scbt.comelifesciences.org However, the provided search results primarily emphasize the ATP-competitive nature of this compound's interaction with its targets. There is no explicit mention in the search results of this compound acting as an allosteric modulator. Therefore, based on the available information, its mechanism of action is predominantly characterized by ATP-competitive binding.

Target Selectivity Profiling and Off-Target Kinase Assessment

While this compound is characterized as a multi-targeted inhibitor within the Src family, Abl, and EphB4 kinases, it has shown good selectivity when profiled against other tyrosine kinases. uni-goettingen.de Specifically, this compound demonstrates good selectivity towards kinases such as VEGFR, PDGFR, and FGF receptors. uni-goettingen.de This indicates that while it inhibits a specific set of related kinases potently, its activity is more limited against other diverse tyrosine kinase families.

Comprehensive broad kinase selectivity profiling data detailing inhibition constants or IC₅₀ values across a wide panel of kinases were not available in the provided sources. However, the reported selectivity against key growth factor receptor tyrosine kinases suggests a degree of specificity beyond its primary targets. uni-goettingen.de

Cellular and Subcellular Mechanistic Investigations of Tg100435 in Vitro Studies

Modulation of Signal Transduction Pathways

Signal transduction pathways are intricate networks of proteins that relay signals from the cell surface to the nucleus, ultimately controlling cellular activities. TG100435 has been shown to modulate several key signaling cascades, primarily through its inhibitory effects on specific protein kinases.

Regulation of SFK-mediated Signaling Cascades

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases involved in numerous cellular processes, including proliferation, differentiation, migration, and survival. Research indicates that this compound acts as a Src kinase inhibitor researchgate.net. SFKs regulate intracellular signaling initiated by growth factors and integrins nih.gov. In cancer cells, SFKs can significantly impact oncogenic signaling pathways such as RTK/Ras/PI3K and beta-Catenin pathways nih.gov. SFKs also regulate STAT3 signaling, directly inducing its phosphorylation and initiating a positive feedback loop driven by inflammatory cytokines that maintain high STAT3 activity nih.gov. Under hypoxic conditions, SFKs can induce VEGF and other cytokines that promote angiogenesis nih.gov. This compound has been described as the first benzotriazine Src inhibitor researchgate.net. Studies have shown that inhibition of SFK activity can alter TLR-ligand localization and inhibit downstream signaling events in plasmacytoid dendritic cells nih.gov. Furthermore, SFK inhibitors can affect constitutive phosphorylation of BCAP, an adaptor protein linking PI3K and TLR pathways nih.gov.

Impact on Abl Kinase Downstream Signaling

Abl family kinases are non-receptor tyrosine kinases involved in various cellular functions, including cytoskeletal dynamics and cell signaling researchgate.net. While Abl kinases can function as proto-oncogenes, evidence also suggests they can suppress tumor cell proliferation and motility in some settings researchgate.net. The BCR-Abl fusion protein, a constitutively active tyrosine kinase, is a critical pathogenetic event in chronic myeloid leukemia (CML) pharmgkb.org. Inhibitors like imatinib (B729) bind to and inhibit the activity of BCR-Abl, leading to inhibition of proliferation and induction of apoptosis in BCR-Abl-positive cells pharmgkb.org. Structurally different compounds identified as c-Src inhibitors were subsequently also described as Abl inhibitors researchgate.net. The c-Abl kinase is activated by growth factors and Src family kinases and plays a role in the cellular response to PDGF escholarship.org.

Effects on EphB4-mediated Cellular Responses

Ephrin receptors (EPHRs), including EphB4, are receptor tyrosine kinases that regulate diverse cellular responses through interaction with ephrin ligands nih.govmdpi.com. EphB4 signaling is involved in processes such as angiogenesis, vascular development, and neuronal guidance nih.govmdpi.com. In the vasculature, EphB4 appears to dampen the activation of the Ras-MAPK pathway induced by other growth factor receptors in endothelial cells nih.gov. This inhibitory function involves interaction with RASA1 (p120 Ras GTPase-activating protein) nih.gov. Studies in various cell lines have shown that EPHRs, including EphB4, can inhibit the activation of the Ras-MAPK pathway triggered by different RTKs nih.gov. This inhibition can be dependent on the expression of functional RASA1 nih.gov. EphB4 signaling has also been implicated in regulating endothelial proliferation induced by specific VEGF doses by modulating ERK1/2 activation downstream of the VEGF receptor embopress.org.

Cross-Talk with Other Receptor Tyrosine Kinase Pathways (e.g., EGFR, PDGFR, VEGFR)

Cross-talk between different receptor tyrosine kinase (RTK) pathways is a common phenomenon in cellular signaling, allowing for complex regulatory networks. SFKs interact with several important RTKs, including EGFR, PDGFR, and VEGFR nih.gov. Activation of the EGFR pathway can increase the production of tumor-derived VEGF, promoting angiogenesis nih.gov. Conversely, exposure to EGFR inhibitors can attenuate VEGF expression nih.gov. Resistance to EGFR inhibitors is frequently associated with enhanced VEGF levels nih.gov. VEGFR-2 and VEGFR-3 are involved in angiogenesis and are overexpressed in some cancers researchgate.net. PDGFR-alpha is associated with tumor growth, angiogenesis, and metastasis researchgate.net. This compound has been noted to inhibit other members of the tyrosine kinase family, with good selectivity towards VEGFR, PDGFR, and FGF receptors researchgate.net. Integrin β3 can also crosstalk with VEGFR2, and this interaction, enhanced by β3 phosphorylation, mediates processes like VEGFR2 activation and endothelial tube formation plos.org.

Influence on Cellular Phenotypes

The modulation of signal transduction pathways by this compound translates into observable changes in cellular behavior and characteristics, known as cellular phenotypes.

Alterations in Cell Proliferation Dynamics

Cell proliferation, the process of cell growth and division, is a fundamental cellular phenotype often dysregulated in diseases like cancer. Measurement of cell viability and proliferation is a basis for in vitro assays evaluating a cell population's response to external factors atcc.orgtakarabio.com. This compound has demonstrated activity in human tumor cell lines researchgate.net. Inhibition of SFK activity can ablate responses in plasmacytoid dendritic cells nih.gov. Abl kinase inhibition has been shown to promote soft-agar colony formation by pre-malignant fibroblasts and promote 3D growth of multiple tumor cell types in vitro researchgate.net. EphB4 signaling can modulate endothelial proliferation induced by VEGF embopress.org. TGR5, a G-protein coupled receptor, has been shown to mediate bile acid-induced cholangiocyte proliferation in vitro through cSrc mediated EGFR transactivation and subsequent Erk1/2 phosphorylation nih.gov.

Data regarding the direct impact of this compound on the proliferation of specific cell lines, including IC50 values or growth curves, would typically be presented in data tables within research articles. However, the provided search results describe the mechanisms and targets of this compound and related kinases rather than specific quantitative proliferation data for this compound itself. The search results mention that this compound has activity in human tumor cell lines researchgate.net, but detailed data tables showing the extent of proliferation inhibition were not found within the provided snippets.

Illustrative Example of a Potential Data Table (Based on common in vitro study formats, not directly from search results):

While specific data for this compound was not found in the search results, in vitro proliferation studies often generate data presented in tables similar to the example below, showing the effect of increasing concentrations of a compound on cell viability or proliferation in different cell lines.

Cell LineTissue TypeIC50 (µM)Assay Method
MDA-MB-231Breast CancerData not availableMTT/WST-1
A549Lung CancerData not availableMTT/WST-1
PC-3Prostate CancerData not availableMTT/WST-1

Detailed research findings often include dose-response curves and comparisons to control groups or other inhibitors to illustrate the potency and efficacy of the compound in altering proliferation dynamics. These findings would elaborate on the specific cell lines tested, the concentrations of this compound used, and the observed effects on cell growth over time.

Induction and Molecular Mechanisms of Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process characterized by distinct morphological features such as nuclear condensation, DNA fragmentation, cell membrane blebbing, and the formation of apoptotic bodies. nih.govuni-goettingen.de It is primarily mediated through two major pathways: the extrinsic (receptor-mediated) pathway and the intrinsic (mitochondrial) pathway, both converging on the activation of a family of cysteine proteases known as caspases. nih.govuni-goettingen.degithub.com The intrinsic pathway involves the release of cytochrome c from mitochondria, leading to the formation of the apoptosome and activation of caspase-9, which in turn activates effector caspases like caspase-3. nih.gov The extrinsic pathway is initiated by the binding of death ligands to cell surface death receptors, triggering the activation of caspase-8, which can directly activate caspase-3 or amplify the signal through the intrinsic pathway. nih.govgithub.com

In vitro investigations have indicated that this compound can induce apoptosis in proliferating endothelial cells. pharmaffiliates.com While the detailed molecular mechanisms by which this compound triggers apoptosis are not extensively detailed in the provided search results, its role as an SFK inhibitor suggests potential links to pathways regulated by these kinases. SFKs are known to play roles in cell survival and can influence both intrinsic and extrinsic apoptotic pathways. Inhibition of SFKs has been shown in other contexts to reduce cell viability and induce apoptosis in various cell types.

Regulation of Cell Migration and Invasion

Cell migration and invasion are critical processes involved in various physiological and pathological events, including embryonic development, immune responses, and cancer metastasis. Cell migration involves coordinated steps such as the extension of the leading edge, formation of new adhesions, cell body contraction, and tail detachment. Cell invasion, a more complex process, requires the degradation of the extracellular matrix (ECM) to allow cells to move through tissue barriers. In vitro assays such as wound healing assays and transwell migration/invasion assays are commonly used to study these processes.

While the search results highlight the importance of SFKs in controlling cell migration and invasion in various cell types, specific detailed data on the direct impact of this compound on cell migration and invasion across a broad range of cell types is not provided. However, given its function as an SFK inhibitor, it is plausible that this compound could modulate these processes, as SFK inhibition has been shown to decrease cell migration and invasion in other cellular contexts.

Influence on Angiogenesis-Related Cellular Functions (e.g., endothelial cell proliferation, migration, pericyte recruitment)

Angiogenesis is the process of forming new blood vessels from pre-existing vasculature, a complex phenomenon involving the proliferation, migration, and differentiation of endothelial cells, as well as the recruitment of pericytes and the remodeling of the ECM. cuhk.edu.cn This process is vital for normal development, wound healing, and various pathological conditions, including tumor growth. Endothelial cell proliferation and migration are key steps in the formation of new capillary sprouts. cuhk.edu.cn Factors like vascular endothelial growth factor (VEGF) and transforming growth factor-beta 1 (TGF-β1) are known regulators of angiogenesis. cuhk.edu.cn

In vitro studies have shown that this compound induces apoptosis in proliferating endothelial cells. pharmaffiliates.com This finding is significant as the proliferation of endothelial cells is a critical component of angiogenesis. SFKs are also known to play a role in angiogenic processes, including endothelial cell proliferation and migration. Therefore, this compound's inhibitory effect on SFKs and its ability to induce endothelial cell apoptosis suggest that it could have a significant impact on angiogenesis-related cellular functions in vitro.

Gene Expression and Proteomic Profiling in Response to this compound Exposure

Information specifically detailing the effects of this compound exposure on gene expression and proteomic profiles in in vitro studies was not found in the conducted searches. Gene expression profiling involves analyzing changes in mRNA levels, while proteomic profiling examines alterations in protein abundance and modifications within cells or tissues under specific conditions bio-rad.cominotiv.com. These techniques are commonly employed in cellular and subcellular mechanistic investigations to understand how a compound influences biological pathways and processes bio-rad.cominotiv.comfrontiersin.orgnih.gov. While general methodologies for these profiling approaches are well-established and applied in various research areas, including studying drug mechanisms and disease states, specific data for this compound in this context could not be retrieved from the available search results nih.govnih.govnih.govembopress.orgnih.govplos.orgnih.gov.

Preclinical Efficacy and Mechanistic Studies of Tg100435 in Vivo, Non Human Models

Anti-Tumor Activity in Murine Xenograft Models

Information regarding the efficacy of TG100435 in reducing tumor growth in murine xenograft models is not available in the public domain. Preclinical studies often utilize such models to evaluate the potential of a compound to inhibit cancer progression in a living organism. xenograft.netnih.govaragenbio.com

Evaluation of Anti-Angiogenic Effects in Animal Models (e.g., zebrafish, murine models)

There is no specific data from in vivo models, such as the zebrafish embryo or murine models, to confirm or quantify the anti-angiogenic properties of this compound. semanticscholar.orgnih.govnih.gov These types of studies are crucial for determining if a compound can inhibit the formation of new blood vessels, a key process in tumor growth. nih.gov

Investigation of Mechanistic Efficacy in Diverse Preclinical Disease Models

The role of this compound in the pathophysiology of LAM and TSC has not been detailed in available preclinical animal model studies. Research in this area would be necessary to understand its potential therapeutic effects on these specific conditions. nih.govnih.govnih.govclinicaltrials.govnih.gov

Analysis of Target Engagement and Pathway Modulation in In Vivo Systems

Specific details on how this compound engages its molecular targets and modulates signaling pathways within a whole-organism, non-human model are not documented in the available literature. Such analysis is vital for confirming the mechanism of action in a complex biological system. nih.govnih.govbiorxiv.orgnih.gov

Comparative Preclinical Studies with Other Tyrosine Kinase Inhibitors

No preclinical studies comparing the in vivo efficacy or mechanism of action of this compound directly against other tyrosine kinase inhibitors were found. Comparative analyses are essential for understanding the relative potency and potential advantages of a new compound. mdpi.comnih.govmdpi.com

Metabolism and Bioactivation Research of Tg100435

Identification of the Major Active N-Oxide Metabolite: TG100855

A key finding in the metabolism research of TG100435 is the identification of its predominant metabolite as an N-oxide, designated TG100855. This metabolite has been observed in vitro and in vivo across multiple species, including human, dog, and rat. ebi.ac.uknih.govebi.ac.uk TG100855 is not merely an inactive metabolic product but is itself an active compound with significant kinase inhibitory potency. ebi.ac.uknih.govebi.ac.uk

Elucidation of Enzymatic Biotransformation Pathways

The biotransformation of this compound involves enzymatic processes, primarily oxidation and reduction reactions. The formation of the N-oxide metabolite TG100855 is predominantly mediated by specific enzymes, while the reverse reaction, the reduction of TG100855 back to this compound, also occurs enzymatically.

Role of Flavin-Containing Monooxygenases (FMOs), particularly FMO3

Flavin-containing monooxygenases (FMOs) are identified as the primary enzymes responsible for the N-oxidation of this compound to form TG100855. ebi.ac.ukresearchgate.netontosight.aidrugfuture.com Among the FMO isoforms, FMO3 has been determined to be the primary enzyme catalyzing the formation of TG100855, particularly in human liver microsomes. ontosight.ai FMOs are a significant class of drug-metabolizing enzymes that catalyze the oxygenation of various nucleophilic heteroatoms, including nitrogen. drugfuture.com FMO3 is the major FMO expressed in the adult human liver and plays a crucial role in the metabolism of many xenobiotics. Studies have shown that the formation of TG100855 is markedly inhibited by methimazole (B1676384) or heat inactivation, characteristic inhibitors and methods for assessing FMO activity. ontosight.ai

Involvement of Cytochrome P450 Reductase

In addition to the oxidative pathway mediated by FMOs, an enzyme-mediated retroreduction of TG100855 back to the parent compound, this compound, has been observed. ontosight.ai Research suggests the potential involvement of cytochrome P450 reductase in this retroreduction reaction. researchgate.netontosight.aidrugfuture.com Studies using human liver microsomes and recombinant enzymes have indicated that this compound formation increases as a function of cytochrome P450 reductase activity. ontosight.ai Cytochrome P450 reductase is an endoplasmic reticulum membrane-bound enzyme that transfers electrons from NADPH to various heme proteins, including cytochrome P450 enzymes.

Characterization of Cyclic Interconversion Between this compound and TG100855

The metabolic pathways of this compound and TG100855 are characterized by a cyclic interconversion between the parent compound and its N-oxide metabolite. researchgate.netontosight.aidrugfuture.com this compound is converted to TG100855 primarily by FMOs, while TG100855 can be reduced back to this compound, potentially by cytochrome P450 reductase. researchgate.netontosight.aidrugfuture.com In vitro studies have demonstrated this interconversion. ontosight.aidrugfuture.com It has been observed that the N-oxidation reaction, leading to the formation of TG100855, is significantly faster than the retroreduction reaction that regenerates this compound. ontosight.ai Specifically, the N-oxidation reaction was found to be approximately 15 times faster than the retroreduction reaction in one study. ontosight.ai

Comparative Metabolic Profiles Across Preclinical Species

The metabolic profile of this compound has been investigated across preclinical species, including mouse, rat, and dog, and compared to human metabolism. The ethylpyrrolidine N-oxide metabolite, TG100855, is the predominant metabolite identified in human, dog, and rat both in vitro and in vivo. ebi.ac.uknih.govebi.ac.uk Significant conversion of this compound to TG100855 has been observed in rat and dog after oral administration. ebi.ac.uk

Data on Systemic Exposure Ratio (TG100855/TG100435) after Oral Dosing:

SpeciesSystemic Exposure Ratio (TG100855/TG100435)
Rat1.1
Dog2.1

Research into the Relative Kinase Inhibitory Potency of this compound and TG100855

This compound itself is a potent inhibitor of several Src family kinases and other tyrosine kinases. Its inhibition constants (Ki) against Src, Lyn, Abl, Yes, Lck, and EphB4 range from 13 to 64 nM. ebi.ac.uknih.govresearchgate.net The higher potency of TG100855 underscores the importance of considering the metabolic profile and the activity of metabolites when evaluating the pharmacological effects of this compound.

Table of Relative Potency:

CompoundRelative Kinase Inhibitory Potency (vs. This compound)
This compound1x
TG1008552 to 9x

Computational and Structural Biology Approaches in Tg100435 Research

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Investigations

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. wikipedia.orggardp.orgcollaborativedrug.com Analyzing SAR allows for the identification of chemical groups responsible for a target biological effect, guiding modifications to enhance potency or modify the effect of a bioactive compound. wikipedia.orggardp.org Quantitative Structure-Activity Relationships (QSAR) refine this by building mathematical relationships between structure and activity. wikipedia.orgresearchgate.net Structure-Mechanism Relationship (SMR) studies, while related, often focus on the structural basis of the mechanism of action, such as transport mechanisms in proteins like the small multidrug resistance (SMR) transporter family. nih.gov

The provided information indicates that TG100435 is a benzotriazine Src inhibitor that evolved through a structure-based drug design approach to potent Src inhibitors of this class. researchgate.net This suggests that SAR investigations were likely integral to the development of this compound and related compounds. The anticancer activity of this compound is noted to reside in itself and its major N-oxide metabolite, TG100855, implying that structural changes (oxidation) influence activity. researchgate.net Another related small molecule, TG100572, also evolved through a structure-based drug design approach to potent Src inhibitors of the benzotriazine class. researchgate.net While the sources confirm the application of structure-based design principles in the development lineage of this compound, detailed data tables or specific findings from comprehensive SAR or SMR studies specifically focused on this compound itself are not present in the provided snippets.

Tg100435 As a Chemical Biology Probe and Research Tool

Application in Deconvoluting Tyrosine Kinase Signaling Networks

Tyrosine kinases are critical regulators of numerous cellular processes, including growth, proliferation, differentiation, and survival, by activating specific intracellular signaling cascades. nih.govnih.gov Deregulation of tyrosine kinase signaling is frequently associated with various diseases, notably cancer. nih.govembopress.org Chemical probes like TG100435, with their inhibitory activity against specific tyrosine kinases such as the Src family, can be applied to dissect these complex signaling networks. researchgate.net By selectively inhibiting the activity of Src and related kinases, researchers can investigate the downstream effects on various signaling pathways, helping to understand how these kinases contribute to cellular processes and disease states. This selective inhibition allows for the deconvolution of the intricate web of interactions within tyrosine kinase signaling cascades.

Utility in Investigating Disease Pathogenesis at a Molecular Level

Understanding the molecular pathogenesis of diseases provides potential targets for therapeutic intervention. researchgate.netbiorxiv.org this compound's ability to inhibit Src family kinases makes it a tool for investigating the role of these kinases in the molecular mechanisms underlying various diseases. researchgate.net Src kinases have been implicated in processes such as tumor growth and progression. researchgate.net By using this compound in research models, scientists can explore how inhibiting Src activity impacts disease development and progression at a molecular level, potentially identifying key pathways or targets involved in the disease process. This includes investigating the impact on cellular processes driven by tyrosine kinase activity, such as proliferation, migration, and survival, which are often dysregulated in disease. nih.govnih.gov

Integration into High-Throughput Screening Assays for Target Validation

High-throughput screening (HTS) is a widely used approach in target validation and drug discovery, allowing for the rapid assaying of large numbers of potential biological modulators against defined targets. ox.ac.ukevotec.comaxxam.com Chemical probes play a crucial role in target validation within drug discovery pipelines. nih.govpromega.com.aule.ac.uk this compound, as a characterized inhibitor of Src family kinases, can be integrated into HTS assays to validate the role of these kinases as potential drug targets. By screening libraries of compounds in the presence of this compound or using assays that measure Src kinase activity, researchers can identify and validate targets or pathways that are modulated by Src inhibition. This process helps to confirm the relevance of a target in a disease context and identify potential lead compounds for further development. evotec.comgoogle.com

Future Research Directions and Broader Academic Implications of Tg100435 Studies

Investigation of Combinatorial Research Strategies with Other Research Compounds (e.g., mTOR inhibitors)

Investigating TG100435 in combination with other research compounds, such as mTOR inhibitors, represents a significant future research direction. Combinatorial strategies are being explored to enhance the effectiveness of research compounds and overcome potential resistance mechanisms targetedonc.comnih.gov. The mTOR signaling pathway is frequently activated in various biological contexts and plays a crucial role in cell growth, proliferation, and metabolism d-nb.infomdpi.com. Preclinical studies and clinical trials have investigated combining mTOR inhibitors with other therapeutic agents, including chemotherapy and other targeted therapies, showing potential for enhanced anti-tumor activity targetedonc.comnih.govd-nb.infodovepress.com. Given this compound's role as a kinase inhibitor, exploring its combinatorial effects with mTOR inhibitors or other signaling pathway modulators could reveal synergistic interactions relevant to understanding complex biological networks. This could involve studying the impact of such combinations on various cellular processes and signaling pathways.

Development of Advanced In Vitro Organoid and Microfluidic Models for Mechanistic Studies

Advanced in vitro models, such as organoids and microfluidic systems, offer valuable tools for detailed mechanistic studies of compounds like this compound sartorius.comkirbyneuro.orgnih.govelveflow.commdpi.comresearchgate.netresearchgate.netrsc.org. Organoids are three-dimensional tissue structures that can mimic the architecture and function of organs in vivo, providing a more physiologically relevant research environment compared to traditional 2D cell cultures sartorius.comnih.gov. They can be derived from various cell sources and are used to create disease-specific models for studying disease pathologies and evaluating potential research treatments sartorius.comkirbyneuro.orgnih.gov. Microfluidic devices, often referred to as "organs-on-chips," further enhance the complexity and physiological relevance of in vitro models by incorporating microenvironments and fluid flow, better replicating in vivo conditions elveflow.commdpi.comresearchgate.netresearchgate.netrsc.org. Utilizing these advanced models in this compound research can provide deeper insights into its mechanisms of action, target engagement within complex tissue structures, and effects on cellular interactions within a more physiologically representative context. This could be particularly valuable for understanding its impact on specific cell types and their organization within tissues.

Contribution of this compound Research to Theoretical Frameworks of Kinase Biology and Signal Transduction

Research on this compound, as a multitargeted kinase inhibitor, contributes to the broader theoretical frameworks of kinase biology and signal transduction. Kinases are central to numerous cellular signaling pathways, and understanding how inhibitors like this compound interact with multiple kinases and influence these networks is crucial nih.govpressbooks.pubbiomedres.us. Studies on kinase inhibitors help elucidate the complex interplay between different signaling pathways and the consequences of modulating kinase activity nih.govbiomedres.usharvard.edu. By investigating the specific kinases inhibited by this compound and the downstream effects, researchers can gain a better understanding of the roles of these kinases in various biological processes and how their inhibition impacts cellular behavior. This contributes to refining existing models of signal transduction and identifying critical nodes within these networks that can be modulated for research purposes.

Methodological Advancements Driven by this compound Studies in Kinase Inhibitor Research

Studies involving this compound can also drive methodological advancements in kinase inhibitor research. The need to accurately characterize the targets and effects of multitargeted inhibitors necessitates the development and refinement of research techniques researchgate.netfrontiersin.org. This includes advancements in kinase profiling platforms to assess selectivity and off-target interactions, methods for studying target engagement in complex biological systems, and techniques for analyzing downstream signaling events researchgate.netfrontiersin.orgcuni.cz. Research with this compound may contribute to the development of improved assays for evaluating kinase inhibition, more sophisticated imaging techniques for visualizing compound distribution and target interaction in 3D models, and advanced computational approaches for predicting off-target effects and analyzing complex biological data. These methodological advancements have broader implications for the entire field of kinase inhibitor research, facilitating the study of other inhibitors and signaling pathways.

Q & A

Q. Methodological Insight :

  • Use recombinant FMO3/CPR enzymes and human liver microsomes with selective inhibitors (methimazole for FMO; anti-CPR antibodies).
  • Quantify metabolic flux via intrinsic clearance (Vmax/Km) ratios .

Advanced: How do species differences in FMO and CYP450 activity impact the interpretation of this compound metabolism studies?

Species-specific enzyme activity complicates cross-species extrapolation:

  • TG100855 formation : Dog liver microsomes produce 60× more TG100855 than human microsomes.
  • Retroreduction : Mouse microsomes show minimal activity compared to rat/human.

Methodological Insight : Conduct parallel assays with liver microsomes from human, rat, dog, and mouse. Normalize data to tissue-specific FMO3/CPR expression levels (qRT-PCR or proteomics) .

Advanced: What experimental strategies address contradictions in tissue-specific metabolic contributions to this compound clearance?

Conflicting data on intestinal vs. hepatic metabolism (e.g., intestinal microsomes contribute 40% of FMO3-mediated N-oxidation) require:

  • Tissue-selective inhibition : Use organ-specific microsomal fractions and siRNA knockdown in 3D organoid models.
  • Compartmental modeling : Integrate tissue-specific intrinsic clearance values into PBPK models .

Advanced: How can researchers design studies to evaluate the pharmacodynamic synergy between this compound and its metabolite TG100855?

  • Dual exposure-response modeling : Co-administer this compound and TG100855 at varying ratios in xenograft models.
  • Biomarker validation : Quantify phosphorylated Src substrates (e.g., STAT3, cortactin) via multiplex immunoassays .

Advanced: What are the challenges in extrapolating in vitro metabolic data to in vivo efficacy for this compound?

Key complexities include:

  • Retroreduction in vivo : TG100855 reconversion reduces net metabolite exposure.
  • Enterohepatic recirculation : Biliary excretion of this compound may prolong exposure.

Methodological Insight : Use portal vein-cannulated animal models to assess first-pass metabolism and biliary excretion .

Advanced: How can researchers identify predictive biomarkers for this compound efficacy in solid tumors?

  • Candidate biomarkers : Phospho-Src (Y419), EphB4 expression, or downstream effectors (e.g., VEGF).
  • Validation : Correlate biomarker levels with tumor regression in PDX models using RNA-seq and IHC .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.